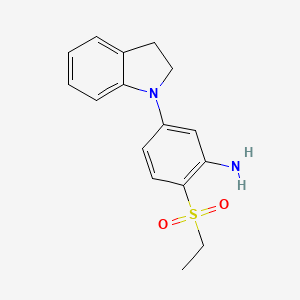
2-Methyl-4-(3-Trifluormethylbenzoyl)pyridin
Übersicht
Beschreibung
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H10F3NO and its molecular weight is 265.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Methyl-4-(3-Trifluormethylbenzoyl)pyridin: Derivate werden in der Agrochemie vor allem zum Pflanzenschutz eingesetzt. Der Trifluormethylpyridin (TFMP)-Rest ist ein wichtiger Strukturbestandteil in Wirkstoffen, die Nutzpflanzen vor Schädlingen schützen. Die Einführung von TFMP-Derivaten wie Fluazifop-Butyl markierte den Beginn ihres Einsatzes auf dem Markt, und seitdem wurden über 20 neue TFMP-haltige Agrochemikalien benannt .
Pharmazeutische Anwendungen
Im pharmazeutischen Bereich werden mehrere TFMP-Derivate verwendet. Fünf pharmazeutische Produkte, die die TFMP-Struktur enthalten, wurden für den Markt zugelassen, und auch zwei Veterinärprodukte haben die Zulassung erhalten. Viele weitere Kandidaten befinden sich derzeit in klinischen Studien, was die Bedeutung von TFMP-Derivaten in der pharmazeutischen Chemie unterstreicht .
Antitubulin-Wirkstoffe
Es wurden Untersuchungen zu neuen Antitubulin-Wirkstoffen durchgeführt, die ein Gerüst ähnlich dem von this compound enthalten. Diese Verbindungen haben eine antiproliferative Wirkung gegen Krebszelllinien gezeigt, indem sie die Tubulinpolymerisation hemmen und den apoptotischen Zelltod induzieren, ohne normale menschliche periphere Blutzellen zu beeinflussen, was auf eine potenzielle Selektivität gegen Krebszellen hindeutet .
Synthese organischer Verbindungen
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit den Eigenschaften des Pyridinrests machen TFMP-Derivate zu wertvollen Zwischenprodukten bei der Synthese organischer Verbindungen. Ihre Entwicklung ist entscheidend für Fortschritte in verschiedenen Bereichen, darunter Agrochemikalien, Pharmazeutika und Funktionsmaterialien .
Entwicklung fluorierter Verbindungen
Mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide sind fluoriert, wobei etwa 40 % eine Trifluormethylgruppe enthalten. Dies unterstreicht die Bedeutung von TFMP-Derivaten bei der Entwicklung fluorierter organischer Chemikalien, ein wachsendes Forschungsgebiet aufgrund der Auswirkungen von Fluor auf die biologische Aktivität und die physikalischen Eigenschaften .
Metallkomplexbildung
TFMP-Derivate wurden auf ihr Potenzial zur Bildung von Komplexen mit Übergangsmetallionen wie Fe(III), Co(III), Cu(II) und Ni(II) untersucht. Diese Komplexe können verschiedene Anwendungen haben, darunter Katalyse, Materialwissenschaften und als potenzielle Therapeutika .
Eigenschaften
IUPAC Name |
(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOFZRFNJUNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)





![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)



![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

